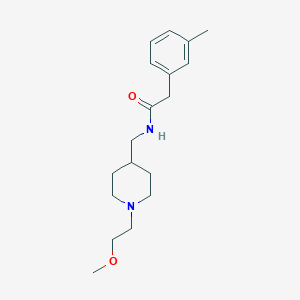

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Description

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-15-4-3-5-17(12-15)13-18(21)19-14-16-6-8-20(9-7-16)10-11-22-2/h3-5,12,16H,6-11,13-14H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVUVUACFFSCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide” typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxyethyl Group: This step involves the alkylation of the piperidine ring with 2-methoxyethyl halide under basic conditions.

Acetamide Formation: The final step involves the reaction of the piperidine derivative with m-tolyl acetic acid or its derivatives in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.

Biology

In biological research, such compounds may be studied for their potential pharmacological activities, including their effects on various biological targets.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and resins.

Mechanism of Action

The mechanism of action of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide” would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyl)acetamide

- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyl)acetamide

Uniqueness

The unique structural features, such as the specific substitution pattern on the aromatic ring and the presence of the methoxyethyl group, can influence the compound’s biological activity and chemical reactivity, distinguishing it from similar compounds.

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a synthetic compound with a complex structure that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a piperidine ring, a methoxyethyl group, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological properties. The synthesis typically involves several steps:

- Formation of the Piperidine Intermediate : Alkylation of piperidine with 2-methoxyethyl chloride under basic conditions.

- Introduction of the Acetamide Group : Reaction of the piperidine intermediate with acetic anhydride or acetyl chloride.

- Coupling with m-Tolyl Group : Final coupling step with m-tolylamine to yield the target compound.

This compound is believed to interact with various molecular targets, particularly G-protein coupled receptors (GPCRs) and ion channels. These interactions can modulate receptor activity, leading to various biological effects such as analgesic, anti-inflammatory, or potential anti-cancer activities.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds, suggesting that modifications in structure can significantly influence biological efficacy. For instance, compounds with similar piperidine structures have shown promising results against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4b | A-549 | 0.00803 |

| 4e | MDA-MB-231 | 0.0103 |

These results indicate that structural variations can enhance potency against specific cancer types, highlighting the importance of further exploration of this compound in cancer research .

Antimicrobial Activity

The presence of the piperidine moiety has been linked to increased antimicrobial activity in similar compounds. Studies have shown that derivatives with piperidine structures exhibit moderate to potent activity against gram-positive bacteria. The structure-activity relationship (SAR) indicates that modifications can lead to enhanced solubility and bioactivity compared to traditional acetamides .

Comparative Analysis with Similar Compounds

This compound can be compared with other derivatives such as:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide | Ortho-substituted | Potentially different due to steric effects |

| N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide | Para-substituted | Varying reactivity and pharmacological profiles |

The unique substitution pattern in this compound is crucial for its specific biological activities .

Case Studies and Research Findings

Research has indicated that compounds similar in structure to this compound have been subjected to molecular docking studies, revealing significant binding affinities to target proteins involved in cancer progression. For example, certain derivatives demonstrated high binding affinities (−9.3507 kcal/mol), suggesting their potential as therapeutic agents .

Q & A

Q. Critical Parameters :

- Temperature control (<40°C) during alkylation to avoid side reactions.

- Strict anhydrous conditions for coupling steps to prevent hydrolysis.

- Solvent polarity adjustments during purification to resolve stereoisomers or byproducts .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~377.2 g/mol) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (methoxy C-O stretch) .

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradients) with UV detection at 254 nm .

Basic: What preliminary in vitro models are appropriate for assessing the bioactivity profile of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods (e.g., Ellman’s reagent for AChE activity) .

- Cell-Based Assays :

- Cytotoxicity profiling in HEK-293 or SH-SY5Y cells (MTT assay).

- Functional assays (e.g., calcium flux or cAMP modulation) to evaluate GPCR or ion channel activity .

- Receptor Binding Studies : Radioligand displacement assays for σ receptors or opioid receptors, given structural similarities to known piperidine-based ligands .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling :

- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

- Dose-Response Reassessment : Adjust in vivo dosing regimens based on calculated free plasma concentrations (unbound fraction) .

- Tissue Distribution Studies : Quantitative whole-body autoradiography (QWBA) to assess target tissue penetration .

Advanced: What computational strategies are recommended for predicting the target engagement and binding modes of this piperidine-based acetamide?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with homology-built receptors (e.g., σ-1 or 5-HT receptors). Focus on piperidine’s chair conformation and acetamide’s hydrogen-bonding potential .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational flexibility .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and topological polar surface area (TPSA) to correlate structural features with activity .

Advanced: What structure-activity relationship (SAR) insights can guide the optimization of this compound's pharmacokinetic properties?

Methodological Answer:

- Piperidine Modifications :

- Replace 2-methoxyethyl with bulkier groups (e.g., cyclopropylmethyl) to enhance metabolic stability .

- Introduce fluorine atoms on the piperidine ring to improve blood-brain barrier (BBB) penetration .

- Acetamide Tail Optimization :

- Prodrug Strategies : Esterify the acetamide to enhance oral absorption, with in situ hydrolysis by esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.